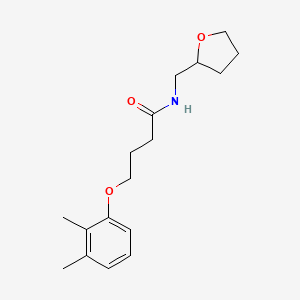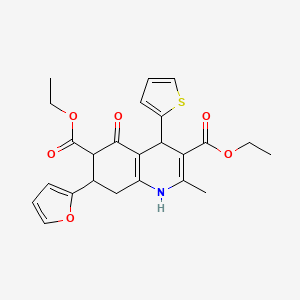![molecular formula C21H25N3O5S B4175757 ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4175757.png)
ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
説明
Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, also known as E7046, is a novel small molecule inhibitor that targets the Toll-like receptor 7 (TLR7) and TLR8 signaling pathways. It has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.
作用機序
Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate works by binding to the TLR7 and TLR8 receptors, which are involved in the recognition of viral and bacterial RNA. By blocking these receptors, ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate inhibits the downstream signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
In preclinical studies, ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and tissue damage in various disease models. It has also been shown to improve clinical symptoms, such as joint swelling and skin lesions, in animal models of rheumatoid arthritis and psoriasis, respectively. Additionally, ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate is its specificity for the TLR7 and TLR8 receptors, which makes it a potentially safer and more effective treatment compared to other broad-spectrum immunosuppressive drugs. However, one limitation of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its bioavailability and half-life. Another potential direction is the evaluation of ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate in clinical trials for the treatment of various inflammatory and autoimmune diseases. Additionally, ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate may have potential applications in cancer immunotherapy, as TLR7 and TLR8 signaling pathways have been implicated in tumor growth and immune evasion.
科学的研究の応用
Ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been extensively studied in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, psoriasis, and multiple sclerosis. In these studies, ethyl 4-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to effectively inhibit the TLR7 and TLR8 signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
特性
IUPAC Name |
ethyl 4-[2-[(4-methylphenyl)sulfonylamino]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-14-12-23(13-15-24)20(25)18-6-4-5-7-19(18)22-30(27,28)17-10-8-16(2)9-11-17/h4-11,22H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAHEHDKGTQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cyclohexyl-3-hydroxy-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175676.png)
![N-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4175680.png)

![4-amino-2-(4-methoxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B4175690.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4175693.png)
![4-{2-nitro-5-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4175704.png)
![2-amino-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4175708.png)
![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4175711.png)
![4-(4-morpholinyl)-3-nitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4175714.png)
![N-(2,4-dimethoxyphenyl)-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175723.png)
![N-(2-methyl-4-nitrophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4175731.png)


![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4175769.png)